molecular formula C19H26O10 B597365 p-Vinylphenyl O-[beta-D-apiofuranosyl-(1-6)]-beta-D-glucopyranoside CAS No. 112047-91-3

p-Vinylphenyl O-[beta-D-apiofuranosyl-(1-6)]-beta-D-glucopyranoside

Cat. No.: B597365
CAS No.: 112047-91-3
M. Wt: 414.407
InChI Key: MZXQTTKWTOGVGF-OTCFHACESA-N
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Description

Chemical Identity and IUPAC Nomenclature

p-Vinylphenyl O-[β-D-Apiofuranosyl-(1→6)]-β-D-Glucopyranoside is a phenolic glycoside compound bearing the Chemical Abstracts Service registry number 112047-91-3. The complete International Union of Pure and Applied Chemistry systematic name for this compound is (2R,3S,4S,5R,6S)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-ethenylphenoxy)oxane-3,4,5-triol. This nomenclature reflects the stereochemical configuration and connectivity pattern of the molecule's three distinct structural components.

The molecular composition is defined by the formula C₁₉H₂₆O₁₀, corresponding to a molecular weight of 414.4 grams per mole. The structure consists of a para-vinylphenyl aglycone unit connected through a β-glycosidic bond to glucose, which is further substituted at the 6-position with an apiofuranose residue via a β(1→6) linkage. The apiose sugar represents a branched-chain pentose characterized by the presence of a hydroxymethyl substituent at the 3-carbon position, creating the distinctive 3-C-(hydroxymethyl) configuration that defines apiofuranosyl residues.

Table 1: Molecular Properties of p-Vinylphenyl O-[β-D-Apiofuranosyl-(1→6)]-β-D-Glucopyranoside

Property Value
Chemical Abstracts Service Number 112047-91-3
Molecular Formula C₁₉H₂₆O₁₀
Molecular Weight 414.4 g/mol
Canonical SMILES C=CC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O
InChI Key MZXQTTKWTOGVGF-OTCFHACESA-N
Physical Appearance Solid
Purity (Commercial) ≥98%

The structural architecture incorporates several noteworthy features that contribute to its chemical behavior and biological activity. The para-vinylphenyl aglycone provides the compound with an aromatic system bearing an ethenyl substituent, which may participate in various chemical transformations. The disaccharide portion combines the common hexose glucose with the less frequently encountered branched pentose apiose, creating a glycosidic structure that represents a relatively uncommon sugar combination in natural products.

Natural Occurrence in Viburnum furcatum Blume

p-Vinylphenyl O-[β-D-Apiofuranosyl-(1→6)]-β-D-Glucopyranoside occurs naturally in the leaves of Viburnum furcatum Blume, a deciduous shrub belonging to the Caprifoliaceae family. This plant species, commonly known as Korean viburnum, represents an important source of phenolic glycosides and has been extensively studied for its phytochemical composition. The isolation and identification of this compound from V. furcatum leaves has provided valuable insights into the distribution of apiose-containing glycosides among higher plants.

The biosynthetic pathway leading to this compound likely involves the enzymatic transfer of apiofuranose from uridine diphosphate-apiose to the 6-position of glucose in an existing phenolic glucoside precursor. This process would be catalyzed by specific apiofuranosyltransferases that demonstrate substrate specificity for disaccharide formation. The presence of such compounds in Viburnum species suggests an evolved capacity for apiose metabolism and incorporation into secondary metabolite structures.

Research investigations have revealed that V. furcatum produces specialized enzymes capable of hydrolyzing these apiose-containing disaccharides. Specifically, furcatin hydrolase, a novel disaccharide-specific glycosidase, has been characterized from this plant species. This enzyme demonstrates high substrate specificity for compounds containing the β-D-apiofuranosyl-(1→6)-β-D-glucopyranose disaccharide unit, suggesting a sophisticated metabolic system for both the synthesis and catabolism of these specialized glycosides.

The compound represents one member of a broader class of phenolic glycosides found in Viburnum species, many of which incorporate unusual sugar residues or linkage patterns. The distribution of such compounds within the Caprifoliaceae family has provided valuable chemotaxonomic information and has contributed to understanding the evolutionary relationships among different plant genera within this family.

Historical Context of Structural Discovery

The structural elucidation of p-Vinylphenyl O-[β-D-Apiofuranosyl-(1→6)]-β-D-Glucopyranoside is intimately connected with the historical investigation of related compounds from Viburnum furcatum, particularly a structurally similar glycoside originally named furcatin. The discovery and characterization of these compounds represents a significant milestone in natural product chemistry, particularly in understanding the occurrence and structural diversity of apiose-containing glycosides.

Initial investigations of Viburnum furcatum led to the isolation of a phenolic glycoside that was originally proposed to be p-vinylphenyl 6-O-apiosyl-(1→6)-β-D-glucoside. However, subsequent detailed spectroscopic and chemical analyses revealed that the original structural assignment required revision. The work published by Hase and Iwagawa in 1982 demonstrated that the compound initially called furcatin was actually p-allylphenyl 6-O-[3-C-(hydroxymethyl)-β-D-erythrofuranosyl]-(1→6)-β-D-glucopyranoside, incorporating an allyl rather than vinyl substituent on the phenolic aglycone.

This structural revision highlighted the challenges associated with determining the precise structure of complex glycosides, particularly those containing branched-chain sugars like apiose. The distinction between vinyl and allyl substituents, while subtle, represents a significant difference in molecular structure that affects both chemical properties and biological activity. The careful reexamination of spectroscopic data and chemical degradation products was essential for establishing the correct structural assignments.

Table 2: Historical Timeline of Structural Discoveries

Year Discovery/Publication Significance
1959 Initial isolation from V. furcatum First report of phenolic glycoside containing apiose
1961 Enzymatic studies on furcatin hydrolase Identification of specialized glycosidase activity
1982 Structural revision of furcatin Correction of aglycone structure from vinyl to allyl
2004 Molecular characterization of furcatin hydrolase Detailed biochemical analysis of disaccharide-specific enzyme

The development of more sophisticated analytical techniques, including advanced nuclear magnetic resonance spectroscopy and mass spectrometry methods, has enabled more precise structural characterization of these complex molecules. The historical progression of structural studies on Viburnum glycosides demonstrates the evolution of analytical chemistry methods and their application to natural product structure determination.

Contemporary research has continued to build upon these foundational studies, with investigations focusing on the enzymatic mechanisms involved in both the biosynthesis and catabolism of apiose-containing disaccharides. The characterization of furcatin hydrolase as a member of glycosyl hydrolase family 1 has provided insights into the evolutionary relationships among plant glycosidases and their substrate specificities. These enzymes exhibit remarkable specificity for disaccharide substrates containing apiofuranose residues, suggesting co-evolution between the biosynthetic pathways producing these compounds and the catabolic enzymes responsible for their metabolism.

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-ethenylphenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O10/c1-2-10-3-5-11(6-4-10)28-17-15(23)14(22)13(21)12(29-17)7-26-18-16(24)19(25,8-20)9-27-18/h2-6,12-18,20-25H,1,7-9H2/t12-,13-,14+,15-,16+,17-,18-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXQTTKWTOGVGF-OTCFHACESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Apiose Derivatization

Apiose is peracetylated to form 1,2,3,3'-tetra-O-acetyl-β-D-apiofuranose, which is then converted into a thioglycoside donor (e.g., methyl 2,3,3'-tri-O-acetyl-1-thio-β-D-apiofuranoside) using methyl tributylstannyl sulfide and stannic chloride. This donor exhibits improved stability compared to glycosyl bromides, with yields reaching 34–40%.

Alternative Donors

Isopropylidene-protected donors, such as methyl 2,3-O-isopropylidene-3'-O-acetyl-1-thio-β-D-apiofuranoside, are also employed to enhance regioselectivity. These donors reduce acetyl migration during glycosylation, a common side reaction in apiofuranosyl chemistry.

Glycosylation Reaction

The critical step involves coupling the apiofuranosyl donor to the C6 position of the glucopyranosyl acceptor.

Reaction Conditions

Glycosylation is performed under Helferich conditions using cupric bromide (CuBr₂), silver triflate (AgOTf), and tetrabutylammonium bromide (TBAB) as promoters. Molecular sieves (4Å) are added to scavenge moisture, ensuring optimal yields. The reaction proceeds in dichloroethane at 20°C for 12–24 hours, achieving 60–75% yields.

Stereochemical Control

The β-configuration of the apiofuranosyl linkage is ensured by neighboring group participation from the C2 acetyl group. This directs the incoming donor to adopt the desired stereochemistry, minimizing α-anomer formation (<5%).

Table 2: Glycosylation Optimization Parameters

ParameterOptimal ValueImpact on Yield
Donor (thioglycoside vs. bromide)Thioglycoside+20%
Temperature20°CMaximizes β-selectivity
Promoter SystemCuBr₂/AgOTf/TBAB70–75% yield

Deprotection and Final Product Isolation

Acetyl Group Removal

The fully protected glycoside is treated with sodium methoxide (NaOMe) in methanol, cleaving all acetyl groups while preserving the glycosidic bonds. This step typically achieves >90% deprotection efficiency.

Purification

The crude product is purified via silica gel chromatography using ethyl acetate/hexane gradients, followed by recrystallization from ethanol-water mixtures. Final characterization employs ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm regio- and stereochemistry.

Alternative Synthetic Approaches

Solid-Phase Synthesis

Solid-phase strategies using resin-bound glucopyranosyl acceptors may streamline multi-step synthesis. However, challenges in apiofuranosyl donor loading and cleavage efficiency remain unresolved.

Challenges and Optimization Strategies

Donor Instability

Apiofuranosyl donors, particularly bromides, are prone to hydrolysis. Substitution with thioglycosides or silyl-protected derivatives improves shelf life.

Competing Side Reactions

Acetyl migration during glycosylation (e.g., C4→C6) can lead to regioisomers. Using isopropylidene-protected donors or low-temperature conditions mitigates this issue .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The vinyl group in p-Vinylphenyl O-[beta-D-apiofuranosyl-(1-6)]-beta-D-glucopyranoside can undergo oxidation reactions to form epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO₄) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products:

    Oxidation: Epoxides or diols.

    Reduction: Saturated phenolic glycosides.

    Substitution: Ester or ether derivatives.

Scientific Research Applications

Biological Activity

p-Vinylphenyl O-[beta-D-apiofuranosyl-(1-6)]-beta-D-glucopyranoside, with the CAS number 112047-91-3, is a phenolic glycoside primarily derived from plant sources such as Viburnum furcatum. This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C19H26O10. It is characterized by the presence of a vinylphenyl group linked to a sugar moiety, which contributes to its biological properties. The compound is typically available as a solid and is soluble in various organic solvents such as DMSO and methanol .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. This property suggests potential applications in treating infections caused by resistant pathogens .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties through the modulation of key inflammatory pathways. Studies have shown that it can inhibit the expression of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in cellular models .

Antioxidant Activity

This compound also exhibits antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress. This property is crucial for protecting cells from damage and may contribute to its therapeutic effects against chronic diseases associated with oxidative stress .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory responses, such as cyclooxygenases (COXs) and lipoxygenases (LOXs).
  • Modulation of Signaling Pathways : It affects signaling pathways such as NF-kB and MAPK, which are critical in inflammation and immune responses.
  • Cell Cycle Regulation : The compound has been noted to influence cell cycle progression, potentially inducing apoptosis in cancerous cells .

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

  • Study on Antimicrobial Activity : A study demonstrated that this compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as an alternative antimicrobial agent .
  • Anti-inflammatory Study : In vitro studies indicated that treatment with this glycoside reduced levels of TNF-alpha and IL-6 in macrophages stimulated with LPS, highlighting its role in modulating immune responses .

Data Summary Table

PropertyFinding
Molecular FormulaC19H26O10
SolubilityDMSO, Methanol, Ethanol
Antimicrobial ActivityEffective against resistant bacterial strains
Anti-inflammatory ActivityReduces cytokine levels
Antioxidant ActivityScavenges free radicals
Mechanism of ActionInhibits COX/LOX; modulates NF-kB/MAPK

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The uniqueness of p-vinylphenyl O-[beta-D-apiofuranosyl-(1-6)]-beta-D-glucopyranoside lies in its p-vinylphenyl aglycone and apiose-glucose disaccharide structure. Below is a comparative analysis with analogous glycosides:

Table 1: Structural Comparison of Selected Glycosides
Compound Name Aglycone Sugar Moiety Glycosidic Linkage Molecular Formula Molecular Weight (g/mol) CAS Number
Target Compound p-Vinylphenyl Apiose (1→6) Glucose β-D-apiofuranosyl C₁₉H₂₆O₁₀ 414.40 112047-91-3
p-Vinylphenyl O-beta-D-glucopyranoside p-Vinylphenyl Glucose β-D-glucopyranosyl C₁₄H₁₈O₆ 282.30 62470-46-6
Phenyl-beta-D-glucopyranoside Phenyl Glucose β-D-glucopyranosyl C₁₂H₁₆O₆ 256.25 1464-44-4
Orcinol-1-O-beta-D-apiofuranosyl-(1→6)-glucose Orcinol Apiose (1→6) Glucose β-D-apiofuranosyl C₁₈H₂₆O₁₁ 418.39 Not Provided
Oleuropein Secologanic acid Glucose + Rhamnose + Apiose Multiple linkages C₂₅H₃₂O₁₃ 540.51 32619-42-4
Gastrodin 4-Hydroxymethylphenyl Glucose β-D-glucopyranosyl C₁₃H₁₈O₇ 295.38 62499-27-8

Key Observations :

  • The apiose-glucose disaccharide in the target compound distinguishes it from simpler glucopyranosides like phenyl-beta-D-glucopyranoside or p-vinylphenyl O-beta-D-glucopyranoside .
  • Oleuropein , a secoiridoid glycoside, has a more complex aglycone and additional sugar residues, contributing to its higher molecular weight (540.51 g/mol) .
  • The p-vinylphenyl group introduces a reactive vinyl moiety absent in phenolic analogs like orcinol derivatives .

Physicochemical Properties

  • Solubility : The target compound is soluble in DMSO at 10 μM, similar to other glycosides like cabralealactone and oleuropein .
  • Stability : Requires storage at -20°C (long term) in desiccated conditions, indicating sensitivity to moisture and temperature .
  • Purity : Available at ≥98% purity for research applications .
Table 2: Bioactivity Comparison
Compound Reported Bioactivities Research Applications
Target Compound Life sciences research (exact activities unspecified; potential antioxidant properties inferred) Signal inhibition, pharmacological studies
Oleuropein Antioxidant, antidiabetic, antimicrobial, wound healing Diabetes and oxidative stress research
Gastrodin Neuroprotective, anti-inflammatory, used in spinal cord injury models Neurological disorder therapeutics
Orcinol glycosides (e.g., compound 3) Antioxidant, antidiabetic, wound healing in diabetic models Diabetic wound healing studies
Methyl 6-O-benzenesulfonyl-glucopyranoside Antibacterial activity against pathogenic organisms Development of novel antibacterial agents

Key Findings :

  • The apiose-containing glycosides (e.g., target compound, orcinol derivatives) are associated with antioxidant and wound-healing activities, likely due to their ability to scavenge reactive oxygen species .
  • Gastrodin and oleuropein have well-documented therapeutic roles, highlighting how aglycone structure (e.g., hydroxymethylphenyl vs. secologanic acid) influences pharmacological specificity .
  • The vinyl group in the target compound may enhance reactivity or binding affinity in biological systems compared to non-vinyl analogs .

Research and Commercial Relevance

  • Commercial Availability : The target compound is supplied by ChemFaces in customizable quantities (5–20 mg) and is utilized in institutions like Utah State University and the Shanghai Institute of Organic Chemistry .
  • Synthetic Challenges : Complex glycosides like the target compound require specialized synthesis techniques, as seen in the preparation of methyl 6-O-benzenesulfonyl derivatives .
  • Safety Profile: While phenyl-beta-D-glucopyranoside is classified as non-hazardous , safety data for the target compound remains unspecified, necessitating caution in handling.

Q & A

Q. How is the structural identity of p-Vinylphenyl O-[beta-D-apiofuranosyl-(1-6)]-beta-D-glucopyranoside confirmed in experimental settings?

Structural confirmation typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) to resolve the apiofuranosyl and glucopyranosyl linkages, alongside high-resolution mass spectrometry (HR-MS) to verify the molecular formula (C₁₉H₂₆O₁₀, MW 414.4 g/mol) . Comparative analysis with literature data for similar glycosides (e.g., Borneol 7-O-[beta-D-apiofuranosyl] derivatives) is critical for validating stereochemistry .

Q. What are the standard protocols for isolating this compound from natural sources?

Isolation often employs column chromatography (e.g., silica gel, Sephadex LH-20) followed by reverse-phase HPLC with UV detection (210–280 nm). Solvent systems like MeOH-H₂O or CH₃CN-H₂O gradients are used, with purity assessed via LC-ELSD or LC-MS . For example, related apiofuranosyl glucosides in Radix ophiopogonis are isolated using similar protocols .

Q. What spectroscopic or chromatographic methods are used to quantify this compound in complex matrices?

Quantitative analysis leverages HPLC-DAD or UPLC-QTOF-MS with internal standards (e.g., kaempferol-3-O-glucoside for flavonoids). Calibration curves are validated for linearity (R² > 0.99) and precision (RSD < 5%) .

Advanced Research Questions

Q. How does the apiofuranosyl-(1→6) linkage influence the compound’s bioactivity compared to other glycosylation patterns?

The apiofuranosyl-(1→6) linkage may enhance solubility and membrane permeability, as seen in analogous compounds like isoacteoside (a caffeoyl glycoside). Comparative studies using Caco-2 cell models can assess efflux transporter interactions (e.g., P-gp or MRP2), which are critical for bioavailability . Enzymatic hydrolysis assays (β-glucosidase/apiosidase) further elucidate metabolic stability .

Q. What experimental strategies address contradictions in reported bioactivity data for this compound?

Discrepancies in antimicrobial or anti-inflammatory activity may arise from variations in assay conditions (e.g., bacterial strain specificity, solvent effects). Standardized protocols, such as broth microdilution (CLSI guidelines) for MIC determination or LPS-induced RAW264.7 macrophage models for anti-inflammatory activity, improve reproducibility . Meta-analyses of structurally related compounds (e.g., Heraclenol derivatives) can contextualize findings .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding affinities to enzymes like cyclooxygenase-2 (COX-2) or bacterial topoisomerases. Pharmacophore models based on apiofuranosyl glucosides’ hydrogen-bonding patterns (e.g., with UDP-glucose-dependent glycosyltransferases) guide mechanistic studies .

Q. What are the challenges in synthesizing this compound via enzymatic versus chemical methods?

Chemical synthesis requires regioselective protection/deprotection of hydroxyl groups, often using trichloroacetimidate donors for glycosylation. Enzymatic synthesis (e.g., with immobilized apiosidases) offers higher stereoselectivity but lower yields. A hybrid approach—chemical synthesis of the apiofuranosyl donor followed by enzymatic coupling—has been successful for similar glycosides .

Methodological Considerations

Q. How to optimize stability studies for this compound under varying pH and temperature conditions?

Stability is assessed via accelerated degradation studies (40°C/75% RH) with LC-MS monitoring. Buffered solutions (pH 1.2–7.4) simulate gastrointestinal conditions. Degradation products (e.g., free aglycone via hydrolysis) are identified using HR-MS/MS .

Q. What in vitro models are suitable for evaluating its pharmacokinetic properties?

Caco-2 monolayers measure intestinal permeability (Papp), while hepatocyte suspensions assess metabolic clearance. Efflux ratios (Basolateral-to-Apical/Apical-to-Basolateral) > 2 indicate transporter-mediated efflux, as observed for structurally similar flavonoids .

Q. How to resolve spectral overlaps in NMR analysis caused by the apiofuranosyl moiety?

²D-NMR (HSQC, HMBC) distinguishes apiofuranosyl anomeric protons (δ 5.1–5.3 ppm) from glucopyranosyl signals. Selective ¹H-¹³C correlation experiments (e.g., 1,1-ADEQUATE) clarify ambiguous NOE contacts .

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